N-(3-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
N-(3-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule featuring:
- A 5-methyl substituent on the triazole core.
- A 4-(propan-2-yl)phenyl (4-isopropylphenyl) group at the 1-position of the triazole.
- An N-(3-fluorophenyl) carboxamide substituent.
This compound belongs to a class of 1,2,3-triazole-4-carboxamides known for their diverse pharmacological activities, including kinase inhibition and metabolic modulation . The 3-fluorophenyl and isopropyl groups contribute to its electronic and steric properties, influencing solubility, target binding, and metabolic stability.
Properties
IUPAC Name |
N-(3-fluorophenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c1-12(2)14-7-9-17(10-8-14)24-13(3)18(22-23-24)19(25)21-16-6-4-5-15(20)11-16/h4-12H,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSHFCZVLSQZQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the core triazole ring. One common method is the Huisgen cycloaddition click chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted triazoles or phenyl derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of N-(3-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves:
- Formation of the Triazole Ring : This can be achieved through the reaction of an azide with an alkyne in a copper-catalyzed cycloaddition reaction.
- Introduction of the Fluorophenyl Group : The fluorinated phenyl group can be introduced via electrophilic aromatic substitution or coupling reactions.
- Attachment of the Isopropyl Phenyl Group : This may involve Friedel-Crafts acylation or similar methods to attach the isopropyl moiety.
- Carboxamide Formation : The final step generally involves the reaction of the amine with an appropriate carboxylic acid derivative.
Industrial Production
For large-scale production, continuous flow reactors and automated synthesis systems can be employed to optimize yield and purity while minimizing waste.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of similar triazole derivatives on human cancer cell lines. The results indicated significant growth inhibition in several lines, suggesting that this compound could exhibit similar effects due to its structural similarities.
Case Study 2: Protein Kinase Inhibition
Another study focused on a related triazole compound that demonstrated selective inhibition of various protein kinases involved in cancer metabolism. This suggests that this compound may also act through similar mechanisms.
Mechanism of Action
The mechanism by which N-(3-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit specific pathways or modulate biological processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Substituent Variations at the 1-Position of the Triazole
The 1-position of the triazole often determines bulkiness and hydrophobic interactions. Key analogs include:
N-Substituent Modifications on the Carboxamide
The N-substituent (attached to the carboxamide) influences electronic effects and target selectivity:
Key Insight : The 3-fluorophenyl group provides a balance of electronegativity and moderate steric bulk, favoring interactions with hydrophobic enzyme pockets.
Triazole Core Modifications
Variations at the 5-position of the triazole affect steric and electronic profiles:
Key Insight : The 5-methyl group in the target compound optimizes steric effects without compromising metabolic stability.
Physicochemical Properties
- Melting Points : Compounds with bulky substituents (e.g., 4-isopropylphenyl) may exhibit lower melting points compared to rigid analogs (e.g., benzoisoxazolyl derivatives in , which melt >250°C) .
- Solubility: The target compound’s isopropyl group reduces aqueous solubility relative to ethoxy or amino-substituted analogs .
Biological Activity
N-(3-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the triazole class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Antimicrobial Properties
Triazole derivatives are well-known for their antifungal and antibacterial activities. The compound has shown promising results in various studies:
- Antifungal Activity : Triazoles generally exhibit strong antifungal properties. For instance, compounds with a triazole core have demonstrated significant efficacy against Candida albicans and other fungal pathogens, often outperforming standard antifungal agents like fluconazole . The specific structural features of this compound may enhance its antifungal potency through improved binding interactions with fungal enzymes.
- Antibacterial Activity : Similarly, triazole derivatives have been evaluated for their antibacterial effects. Studies indicate that modifications in the triazole structure can lead to enhanced activity against gram-positive and gram-negative bacteria . The presence of the fluorophenyl group in this compound may contribute to its antibacterial efficacy by influencing membrane permeability or enzyme inhibition.
Anticancer Potential
Recent research has highlighted the anticancer potential of triazole-containing compounds. The biological activity of this compound may also extend to cancer cell lines:
- Mechanism of Action : Triazoles can interfere with cancer cell proliferation and induce apoptosis through various mechanisms, including the inhibition of specific kinases and modulation of signaling pathways . The unique structure of this compound could enhance its ability to target cancer cells selectively.
Anti-inflammatory and Analgesic Effects
Triazole derivatives have also been investigated for their anti-inflammatory and analgesic properties. The incorporation of specific substituents can modulate these effects:
- Inflammation Modulation : Compounds with triazole rings have shown potential in reducing inflammatory markers in various models. This suggests that this compound may possess similar properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:
| Structural Feature | Effect on Activity |
|---|---|
| Fluorophenyl Substitution | Enhances antifungal and antibacterial activity |
| Methyl Group at Position 5 | Potentially increases lipophilicity and membrane penetration |
| Propan-2-yl Phenyl Group | May improve selectivity towards specific biological targets |
The presence of a fluorine atom in the phenyl ring is particularly noteworthy as it can influence electronic properties and hydrophobic interactions, enhancing binding affinity to target proteins or enzymes involved in disease processes.
Study 1: Antifungal Efficacy
In a comparative study evaluating various triazole derivatives against Candida species, this compound exhibited an MIC (Minimum Inhibitory Concentration) significantly lower than that of fluconazole, indicating superior antifungal activity .
Study 2: Anticancer Activity
A recent investigation into the anticancer effects of triazoles demonstrated that compounds similar to this compound inhibited the growth of several cancer cell lines with IC50 values in the low micromolar range. This highlights its potential as a lead compound for further development in cancer therapy .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of N-(3-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, due to its efficiency and regioselectivity in forming the 1,2,3-triazole core . General Procedure B (as described for analogous triazoles) involves coupling fluorophenyl and isopropylphenyl precursors under reflux conditions in polar aprotic solvents like DMF, followed by purification via column chromatography . Optimization of reaction parameters (e.g., catalyst loading, temperature) is critical for yield improvement. Post-synthesis, HPLC is used to ensure purity (>95%), while H/C-NMR and HRMS confirm structural integrity .
Basic: How is the purity and structural integrity of this triazole derivative validated in experimental settings?
Purity is assessed via reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) . Structural validation relies on H/C-NMR to assign protons and carbons, particularly distinguishing the triazole ring (δ ~7.5–8.5 ppm for aromatic protons) and fluorophenyl substituents (δ ~110–125 ppm for C-F coupling) . HRMS (ESI+) confirms the molecular ion peak ([M+H]) with <2 ppm mass error. For crystalline samples, X-ray diffraction provides definitive proof of stereochemistry .
Advanced: What crystallographic strategies are recommended for resolving the three-dimensional structure of this compound?
Single-crystal X-ray diffraction using SHELXL for refinement is standard, especially for handling fluorinated substituents that may induce anisotropic displacement . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. WinGX/ORTEP is used for structure visualization, with emphasis on resolving disorder in the isopropyl group . Challenges include achieving high-resolution data (<0.8 Å) for accurate bond-length analysis, particularly for C-F bonds (~1.35 Å) .
Advanced: How can researchers analyze discrepancies in reported bioactivity data across studies involving structurally similar triazole derivatives?
Discrepancies often arise from substituent effects (e.g., fluorine position, alkyl chain length) or assay variability. Systematic meta-analysis comparing IC values across analogs (e.g., 3o, 3p in ) can identify structure-activity trends . Statistical tools like ANOVA assess inter-study variability, while orthogonal assays (e.g., enzymatic vs. cell-based) validate target specificity .
Advanced: What computational approaches are utilized to predict the binding interactions of this compound with biological targets?
Molecular docking (AutoDock Vina, Schrödinger) models interactions with enzymes like β-catenin or kinases, focusing on hydrogen bonding with the triazole ring and hydrophobic contacts with fluorophenyl groups . MD simulations (AMBER/CHARMM) assess stability over 100-ns trajectories. QSAR studies correlate electronic parameters (Hammett σ) with activity, validated by crystallographic data .
Basic: What initial biological screening assays are appropriate for evaluating the therapeutic potential of this compound?
In vitro enzyme inhibition assays (e.g., Wnt/β-catenin pathway targets) and cytotoxicity screens (MTT assay on cancer cell lines) are prioritized . Antimicrobial activity is tested via microdilution (MIC against Gram+/Gram− bacteria). Dose-response curves (0.1–100 μM) establish potency, with EC values compared to reference drugs .
Advanced: How do variations in substituent groups on the triazole core influence pharmacological efficacy, and how can this be systematically studied?
Substituent effects are evaluated via SAR studies. For example, replacing 3-fluorophenyl with 4-chlorophenyl () alters lipophilicity (ClogP) and potency . Parallel synthesis of analogs with incremental changes (e.g., methyl → ethyl) and bioassays identify critical moieties. Free-Wilson analysis quantifies contributions of individual substituents to activity .
Advanced: What experimental considerations are critical when designing stability studies under physiological conditions?
Stability is assessed in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4, 37°C) over 24–72 hours . Degradation is monitored via HPLC-UV, with LC-MS identifying metabolites (e.g., hydrolyzed carboxamide). Accelerated stability testing (40°C/75% RH) predicts shelf-life. Buffer selection (PBS vs. Tris) must avoid catalytic effects on hydrolysis .
Basic: What spectroscopic techniques are essential for characterizing intermediate products during synthesis?
TLC (silica gel, ethyl acetate/hexane) monitors reaction progress . H-NMR tracks azide/alkyne consumption, while IR confirms nitrile (ν ~2100 cm) or amide (ν ~1650 cm) formation. MS (EI/ESI) identifies intermediates, with exact mass matching theoretical values (±3 ppm) .
Advanced: How can researchers address challenges in achieving high enantiomeric purity when synthesizing chiral derivatives of this compound?
Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, with mobile phases optimized for resolution (e.g., hexane/isopropanol) . Asymmetric catalysis (e.g., Jacobsen’s catalyst) induces stereoselectivity during triazole formation. Circular dichroism (CD) confirms enantiopurity, while X-ray crystallography validates absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
